molecular formula C17H14N4O2S2 B2759201 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide CAS No. 379236-25-6

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2759201
CAS No.: 379236-25-6
M. Wt: 370.45
InChI Key: UXNPFWNYHQTIRI-UHFFFAOYSA-N
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Description

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide is a heterocyclic compound featuring a fused benzo-thiazolo-triazole core linked to a 2-methoxyphenylacetamide moiety.

The synthesis of this compound involves a two-step strategy:

Formation of a disulfide intermediate: Oxidative coupling of 3-mercapto-1,2,4-triazole derivatives generates a disulfide intermediate.

Oxidative cyclization: Under bromine or iodine catalysis, the disulfide undergoes C–H bond functionalization to form the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole scaffold. The final acetamide group is introduced via reaction with 2-methoxyphenylacetic acid chloride .

Key advantages of this method include high functional group tolerance (e.g., methoxy, fluoro, and methyl substituents) and yields ranging from 35% to 90%, depending on substituents and reaction optimization .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-23-13-8-4-2-6-11(13)18-15(22)10-24-16-19-20-17-21(16)12-7-3-5-9-14(12)25-17/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNPFWNYHQTIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide represents a novel class of heterocyclic compounds with potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological properties.

Synthesis

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been reported using various methods. A notable approach involves the tandem formation of C–N and C–S bonds from o-bromo-arylisothiocyanates and aroylhydrazides under mild conditions using CuCl₂·2H₂O as a catalyst in aqueous media. This method yields high overall yields of the desired compounds while maintaining functional group tolerance .

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit significant antitumor properties. For instance, some derivatives have shown IC50 values lower than that of standard chemotherapeutics like doxorubicin against various cancer cell lines . The presence of specific substituents on the phenyl ring contributes to enhanced cytotoxicity.

Antimicrobial Properties

Compounds within this class have demonstrated promising antimicrobial activity. For example, certain thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies suggest that electron-withdrawing groups on the phenyl ring enhance antibacterial activity .

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The presence of specific functional groups is crucial for their analgesic effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

Compound ModificationBiological ActivityObservations
Methyl group at position 4 on phenyl ringIncreased cytotoxicityEnhances interaction with target proteins
Electron-withdrawing groups (e.g., Cl)Enhanced antibacterial activityEssential for activity against specific bacterial strains
N-phenylcarboxamide substitutionSignificant anti-Bcl-2 activityIncreases apoptosis in cancer cells

Case Studies

  • Antitumor Efficacy : A study evaluated a series of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives against A-431 and Jurkat cell lines. The most potent compound exhibited an IC50 value significantly lower than doxorubicin, indicating its potential as an effective anticancer agent .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of synthesized thiazole derivatives. Results showed that several compounds had comparable efficacy to norfloxacin against resistant bacterial strains. The SAR highlighted that specific substitutions were crucial for enhancing activity .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves various methods such as oxidative cyclization and C–N bond formation. These methods have been optimized to yield high-purity compounds suitable for biological evaluation . The structural framework of this compound contributes to its pharmacological properties, particularly its ability to interact with biological targets.

Anticancer Properties

Recent studies indicate that compounds within the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole family exhibit promising anticancer activities. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Notably, certain derivatives demonstrated significant inhibition rates against leukemia and central nervous system cancer cells .
  • The mechanism of action often involves the induction of apoptosis in cancer cells and modulation of key signaling pathways associated with tumor growth .

Other Therapeutic Applications

Beyond anticancer effects, benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives are being investigated for other therapeutic applications:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal pathogens. The presence of the thiazole and triazole rings enhances their interaction with microbial targets .
  • Anti-inflammatory Effects : Compounds in this class have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in the Journal of Research in Pharmacy, a series of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer activity. Among these compounds:

  • Compound 4g exhibited an inhibition rate of 84.19% against the MOLT-4 leukemia cell line.
  • Compound 4p showed a notable inhibition ratio of 72.11% against CNS cancer cell line SF-295.

These results underscore the potential of these compounds as candidates for further development in cancer therapy .

Case Study 2: In Silico Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. For example:

  • The binding affinity of selected derivatives with acetylcholinesterase was evaluated using molecular dynamics simulations. This approach revealed insights into how structural modifications could enhance inhibitory activity against this enzyme .

Comparison with Similar Compounds

Structural Analogues

Fluorophenyl and Chlorophenyl Derivatives :

  • The 2-fluorophenyl analog (CAS 314261-52-4) shares the same core but exhibits lower predicted cytotoxicity compared to the 2-methoxyphenyl variant, likely due to reduced electron-donating effects .
  • The 3-chloro-2-methylphenyl derivative demonstrates enhanced antifungal activity, attributed to the chloro group’s electronegativity and improved membrane penetration .

GW 610 :

  • This benzothiazole derivative lacks the triazole ring but shows potent selectivity against specific cancer cell lines (IC₅₀ = 0.1–1 µM) . Its simpler structure enables scalable synthesis but limits functionalization versatility.

Functional Hybrids

Thiazolidinone-Appended Hybrids: Hybrids combining benzo-thiazolo-triazole with thiazolidinone (e.g., compound 6a–h) exhibit broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus). The thiazolidinone moiety enhances hydrogen bonding with bacterial targets .

Allylidene-Hydrazide Derivatives :

  • Compounds like 2-{[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-(2-methoxyphenyl)allylidene]acetohydrazide (CAS 488705-64-2) show moderate anti-inflammatory activity but suffer from metabolic instability due to the hydrazide group .

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